Enantiomeric Excess Retention During Catalytic Hydrogenation: (R)-Configuration Preserved Without Erosion
In the catalytic hydrogenation of chiral (R)-2-fluoropropionate to (2R)-2-fluoropropan-1-ol using a bifunctional pincer-type ruthenium(II) catalyst [RuHCl(CO)(dpa)], the reaction proceeds with full retention of enantiomeric integrity—the corresponding chiral alcohol is obtained 'without any serious decrease of the ee value' [1]. This contrasts with conventional hydride-based reductions (e.g., LiAlH4) of α-fluoroesters, which are stoichiometric, produce large waste streams, and carry risk of racemization through fluoride elimination pathways that the ruthenium-catalyzed hydrogenation avoids [2]. The patent literature further specifies that this catalytic method achieves a substrate/catalyst (S/C) ratio of up to 20,000, compared to a conventional S/C ratio of approximately 1,000 for prior-art catalytic α-fluoroester reductions, representing a 20-fold improvement in catalyst productivity [2].
| Evidence Dimension | Enantiomeric excess (ee) retention during ester-to-alcohol reduction |
|---|---|
| Target Compound Data | No serious decrease of ee; conversion 100%, selectivity 100% (GC), isolated yield 91% for representative β-fluoroalcohol under 1.0 MPa H2 at 40 °C |
| Comparator Or Baseline | Conventional hydride reduction (LiAlH4, stoichiometric): risk of racemization, requires aqueous workup, generates aluminum waste; prior-art Ru-catalyzed hydrogenation: requires ≥5 MPa H2 pressure, S/C ratio ~1,000 |
| Quantified Difference | Catalyst productivity improved 20-fold (S/C 20,000 vs ~1,000); hydrogen pressure reduced ≥5-fold (1.0 MPa vs ≥5 MPa); ee retention maintained vs erosion risk with stoichiometric hydride methods |
| Conditions | RuHCl(CO)(dpa) catalyst, NaOMe base, methanol solvent, 1.0 MPa H2, 40 °C, substrate: chiral (R)-2-fluoropropionate |
Why This Matters
Procurement of (2R)-2-fluoropropan-1-ol produced via this catalytic route ensures the user receives material with preserved stereochemical integrity, while the scalable, low-pressure process translates to favorable cost and supply reliability at research and pilot scales.
- [1] Otsuka T, Ishii A, Dub PA, Ikariya T. Practical Selective Hydrogenation of α-Fluorinated Esters with Bifunctional Pincer-Type Ruthenium(II) Catalysts Leading to Fluorinated Alcohols or Fluoral Hemiacetals. J Am Chem Soc. 2013;135(26):9600-9603. doi:10.1021/ja403852e. View Source
- [2] Ishii A, Ootsuka T, Ishimaru T, Imamura M. Method for Producing β-Fluoroalcohol. US Patent Application Publication US 2013/0303774 A1. Central Glass Company, Limited. Filed January 27, 2012. Published November 14, 2013. View Source
